Ethyl 2-[4-(2-ethoxy-2-oxoethoxy)-2-methylphenoxy]acetate
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Overview
Description
Ethyl 2-[4-(2-ethoxy-2-oxoethoxy)-2-methylphenoxy]acetate is an organic compound with the molecular formula C14H18O6. It is a derivative of phenoxyacetic acid and is characterized by the presence of ethoxy and oxoethoxy groups attached to a phenyl ring. This compound is used in various chemical and industrial applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[4-(2-ethoxy-2-oxoethoxy)-2-methylphenoxy]acetate typically involves the esterification of 4-(2-ethoxy-2-oxoethoxy)-2-methylphenol with ethyl bromoacetate. The reaction is carried out in the presence of a base such as potassium carbonate in an organic solvent like acetone. The mixture is heated to around 65°C for 24 hours, followed by extraction with ethyl acetate and purification through recrystallization .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance yield and efficiency. The use of automated reactors and precise control of reaction conditions ensures consistent product quality. The final product is typically purified using techniques such as distillation or chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[4-(2-ethoxy-2-oxoethoxy)-2-methylphenoxy]acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.
Substitution: The ethoxy and oxoethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium hydride or potassium tert-butoxide in polar aprotic solvents facilitate substitution reactions.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and substituted phenoxyacetic acid derivatives.
Scientific Research Applications
Ethyl 2-[4-(2-ethoxy-2-oxoethoxy)-2-methylphenoxy]acetate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various therapeutic applications.
Mechanism of Action
The mechanism of action of Ethyl 2-[4-(2-ethoxy-2-oxoethoxy)-2-methylphenoxy]acetate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to modulate signaling pathways involved in inflammation and microbial growth .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-[4-(2-ethoxy-2-oxoethoxy)phenoxy]acetate
- 2-[2-(2-Butoxyethoxy)ethoxy]ethyl acetate
- 2-Ethoxyethyl acetate
Uniqueness
Ethyl 2-[4-(2-ethoxy-2-oxoethoxy)-2-methylphenoxy]acetate is unique due to the presence of both ethoxy and oxoethoxy groups on the phenyl ring, which imparts distinct chemical and physical properties. This structural uniqueness makes it valuable in specific chemical syntheses and industrial applications .
Properties
Molecular Formula |
C15H20O6 |
---|---|
Molecular Weight |
296.31 g/mol |
IUPAC Name |
ethyl 2-[4-(2-ethoxy-2-oxoethoxy)-3-methylphenoxy]acetate |
InChI |
InChI=1S/C15H20O6/c1-4-18-14(16)9-20-12-6-7-13(11(3)8-12)21-10-15(17)19-5-2/h6-8H,4-5,9-10H2,1-3H3 |
InChI Key |
LNZJAFNAMPUBHQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)COC1=CC(=C(C=C1)OCC(=O)OCC)C |
Origin of Product |
United States |
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